REACTION_CXSMILES
|
[N:1]1[C:16]2[C:5](=[CH:6][C:7]3[CH:13]4[CH2:14][CH:9]([CH2:10][NH:11][CH2:12]4)[C:8]=3[CH:15]=2)[N:4]=[CH:3][CH:2]=1.[C:17]([OH:26])(=[O:25])[CH:18]([CH:20]([C:22]([OH:24])=[O:23])[OH:21])[OH:19]>CO>[CH:2]1[CH:3]=[N:4][C:5]2[C:16]([N:1]=1)=[CH:15][C:8]1[CH:9]3[CH2:10][NH:11][CH2:12][CH:13]([C:7]=1[CH:6]=2)[CH2:14]3.[CH:18]([OH:19])([C:17]([OH:26])=[O:25])[CH:20]([OH:21])[C:22]([OH:24])=[O:23] |f:3.4|
|
Name
|
7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino-[2,3-h][3]benzazepine
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
N1=CC=NC2=CC3=C(C4CNCC3C4)C=C21
|
Name
|
|
Quantity
|
375 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
39.31 g
|
Type
|
reactant
|
Smiles
|
C(C(O)C(O)C(=O)O)(=O)O
|
Name
|
|
Quantity
|
375 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred for 1 hour 30 minutes at 20-25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
followed by filtration of the solid
|
Type
|
CUSTOM
|
Details
|
drying
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C=1C=NC2=CC3=C(C=C2N1)C4CC3CNC4.C(C(C(=O)O)O)(C(=O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82 g | |
YIELD: PERCENTYIELD | 99.9% | |
YIELD: CALCULATEDPERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1[C:16]2[C:5](=[CH:6][C:7]3[CH:13]4[CH2:14][CH:9]([CH2:10][NH:11][CH2:12]4)[C:8]=3[CH:15]=2)[N:4]=[CH:3][CH:2]=1.[C:17]([OH:26])(=[O:25])[CH:18]([CH:20]([C:22]([OH:24])=[O:23])[OH:21])[OH:19]>CO>[CH:2]1[CH:3]=[N:4][C:5]2[C:16]([N:1]=1)=[CH:15][C:8]1[CH:9]3[CH2:10][NH:11][CH2:12][CH:13]([C:7]=1[CH:6]=2)[CH2:14]3.[CH:18]([OH:19])([C:17]([OH:26])=[O:25])[CH:20]([OH:21])[C:22]([OH:24])=[O:23] |f:3.4|
|
Name
|
7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino-[2,3-h][3]benzazepine
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
N1=CC=NC2=CC3=C(C4CNCC3C4)C=C21
|
Name
|
|
Quantity
|
375 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
39.31 g
|
Type
|
reactant
|
Smiles
|
C(C(O)C(O)C(=O)O)(=O)O
|
Name
|
|
Quantity
|
375 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred for 1 hour 30 minutes at 20-25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
followed by filtration of the solid
|
Type
|
CUSTOM
|
Details
|
drying
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C=1C=NC2=CC3=C(C=C2N1)C4CC3CNC4.C(C(C(=O)O)O)(C(=O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82 g | |
YIELD: PERCENTYIELD | 99.9% | |
YIELD: CALCULATEDPERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |